molecular formula C11H22N2O2 B1396836 tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate CAS No. 1207853-61-9

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B1396836
CAS No.: 1207853-61-9
M. Wt: 214.3 g/mol
InChI Key: OWWPBKGSGNQMPL-BDAKNGLRSA-N
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Description

Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. It has been explored for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease. Research indicates that it may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurotransmission pathways.

The biological activity of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is primarily attributed to its interactions with various enzymes and receptors. The amino group facilitates hydrogen bonding, influencing the activity of biological molecules. Notable areas of investigation include:

  • Neurological Disorders : Potential applications in neuroprotection and cognitive enhancement.
  • Cancer Therapy : Exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms.

Chemical Reactions and Synthesis

The compound can undergo several chemical reactions that enhance its utility in research:

  • Oxidation : The amino group can be oxidized to form corresponding oxides or derivatives.
  • Reduction : This process can lead to the formation of secondary or tertiary amines.
  • Substitution Reactions : The tert-butyl ester group can be substituted with other functional groups, allowing for the synthesis of various derivatives .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable for synthesizing fine chemicals used in various applications across different sectors.

Case Study 1: Neurological Applications

A study investigated the effects of this compound on AChE inhibition. Results demonstrated significant inhibition rates comparable to established AChE inhibitors, suggesting potential for developing new treatments for Alzheimer’s disease.

Case Study 2: Cancer Cell Line Studies

Research into the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating that it could induce apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from a piperidine scaffold. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
  • Step 2 : Introduction of the amino and methyl groups at the 3R and 4R positions via stereoselective alkylation or reductive amination. Chiral auxiliaries or asymmetric catalysis may be used to control stereochemistry .
  • Step 3 : Final deprotection (if needed) and purification via column chromatography or recrystallization. Optimization focuses on solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–20°C for sensitive intermediates), and catalysts (e.g., DMAP for acylations) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons, and stereochemical configuration .
  • IR Spectroscopy : Validates carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₂: 231.1708) .
  • Chiral HPLC : Resolves enantiomers to verify the (3R,4R) configuration .

Q. What safety precautions are required when handling this compound?

Based on structurally similar piperidine derivatives:

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) necessitates lab coats, gloves, and fume hood use .
  • Storage : Stable at -20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .
  • Emergency Measures : Use activated charcoal for accidental ingestion and rinse eyes with water for 15 minutes .

Advanced Research Questions

Q. How is the (3R,4R) stereochemistry controlled during synthesis, and what analytical techniques validate it?

  • Stereochemical Control : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution ensures enantiomeric excess. Diastereomeric intermediates may be separated via fractional crystallization .
  • Validation : Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical assignment. SHELX software is used for structure refinement . Polarimetry ([α]D) and NOESY NMR correlations further confirm spatial arrangements .

Q. What role does this compound play in medicinal chemistry as a building block?

It serves as a chiral intermediate for:

  • Protease Inhibitors : The Boc-protected amine and methyl group enhance binding to enzyme active sites.
  • Kinase Inhibitors : Piperidine scaffolds are common in ATP-binding pocket targeting .
  • PROTACs : The tert-butyl group improves solubility for linker design in protein degradation studies .

Q. How do the amino and tert-butyl groups influence reactivity in further derivatization?

  • Amino Group : Participates in nucleophilic acyl substitutions (e.g., amide bond formation with carboxylic acids) or reductive alkylation.
  • tert-Butyl Group : Acts as a steric shield, directing electrophilic attacks to the less hindered piperidine nitrogen. It can be cleaved under acidic conditions (e.g., TFA/DCM) for downstream functionalization .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Challenges : Low yields in stereoselective steps, Boc group instability at high temperatures, and solvent waste.
  • Solutions :

  • Flow chemistry improves heat/mass transfer for exothermic reactions.
  • Switch to greener solvents (e.g., 2-MeTHF) .
  • Use immobilized catalysts for asymmetric steps to reduce costs .

Q. How are stability and degradation profiles assessed under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring : HPLC tracks decomposition products (e.g., free amine from Boc cleavage).
  • Results : Stability is highest at -20°C under anhydrous conditions; hydrolytic degradation dominates in acidic/basic environments .

Q. Data Analysis & Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data?

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere).
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
  • Meta-Analysis : Review patents and peer-reviewed journals to identify consensus protocols, noting that yields may vary due to stereochemical impurities .

Q. What computational tools assist in predicting the compound’s physicochemical properties?

  • LogP/Solubility : Use MarvinSketch or ACD/Labs to estimate partition coefficients and solubility.
  • pKa Prediction : SPARC or MoKa determines basicity of the amino group (~9.5–10.5) .
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases) .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPBKGSGNQMPL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate

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